molecular formula C10H7BrO3S B13012047 Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13012047
M. Wt: 287.13 g/mol
InChI Key: FRWZEMVUKADEQC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylate ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different chemical and physical properties. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-bromo-2-hydroxybenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the specific positioning of the bromine atom and hydroxyl group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

FRWZEMVUKADEQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)O

Origin of Product

United States

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